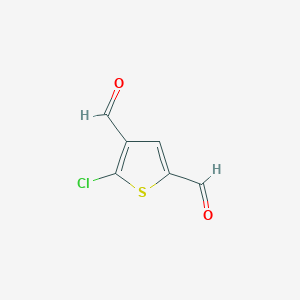
8-Isopropyl-6-methyl-1H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Isopropyl-6-methyl-1H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by the presence of an isopropyl group at the 8th position and a methyl group at the 6th position of the purine ring. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl-6-methyl-1H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloro-4,5-diaminopyrimidine with isopropyl alcohol and N,N-dimethylamides under basic conditions. This one-pot synthetic pathway is controlled by the size of the amide groups and does not require metal catalysts .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow biocatalysis. This method uses enzymes such as lipase TL IM from Thermomyces lanuginosus to catalyze the reaction. The process involves optimizing parameters like solvent, reaction temperature, and substrate ratio to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 8-Isopropyl-6-methyl-1H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the purine ring .
Scientific Research Applications
8-Isopropyl-6-methyl-1H-purine has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other purine derivatives with potential biological activities.
Biology: It is studied for its role in cellular processes and its potential as a therapeutic agent.
Industry: It is used in the synthesis of nucleoside analogs, which are important in the pharmaceutical industry for developing antiviral and anticancer drugs
Mechanism of Action
The mechanism of action of 8-Isopropyl-6-methyl-1H-purine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes involved in DNA and RNA synthesis, thereby affecting cellular proliferation and survival. For example, it may inhibit kinases like DAPK-1, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-Mercaptopurine: Used as an antimetabolite in cancer treatment, it inhibits DNA and RNA synthesis.
Xanthine Derivatives: These include caffeine and theophylline, which have stimulant and bronchodilator effects.
Other Purine Derivatives: Compounds like 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine have shown antiproliferative activity against leukemia cells.
Uniqueness: 8-Isopropyl-6-methyl-1H-purine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for further research and drug development.
Properties
CAS No. |
953072-06-5 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
6-methyl-8-propan-2-yl-7H-purine |
InChI |
InChI=1S/C9H12N4/c1-5(2)8-12-7-6(3)10-4-11-9(7)13-8/h4-5H,1-3H3,(H,10,11,12,13) |
InChI Key |
ZDUQDRGNCVXDEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N1)N=C(N2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


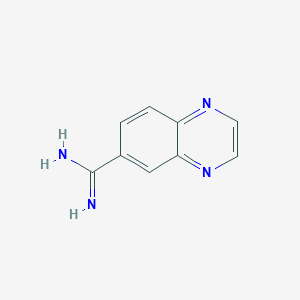
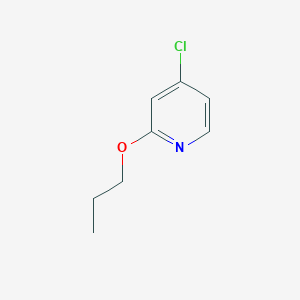
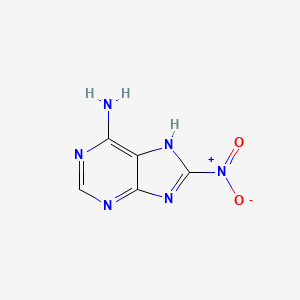

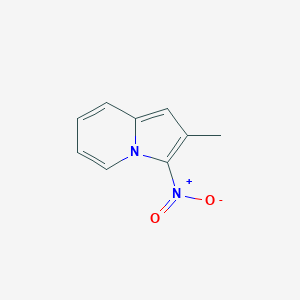



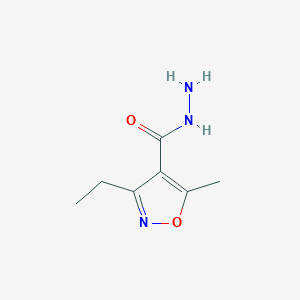


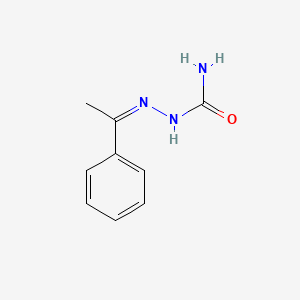
![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)
